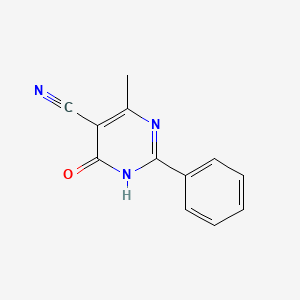

4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile

CAS No.: 82114-04-3

Cat. No.: VC15960178

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82114-04-3 |

|---|---|

| Molecular Formula | C12H9N3O |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 4-methyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C12H9N3O/c1-8-10(7-13)12(16)15-11(14-8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15,16) |

| Standard InChI Key | XPRIKNMRRNFONW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N |

Introduction

Molecular Characteristics and Structural Analysis

Structural Features

The compound’s pyrimidine ring system is aromatic, with nitrogen atoms at positions 1 and 3. The hydroxyl group at position 4 introduces hydrogen-bonding capability, while the methyl group at position 6 enhances lipophilicity. The phenyl ring at position 2 contributes to steric bulk and π-π stacking interactions, critical for binding to biological targets . The carbonitrile group at position 5 adds electrophilicity, enabling participation in nucleophilic substitution reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 4-methyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |

| CAS Number | 82114-04-3 |

Physicochemical Properties

The compound’s solubility profile is influenced by its polar hydroxyl and carbonitrile groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water. Its melting point and logP (octanol-water partition coefficient) remain underexplored in the literature, though analogues with similar substituents exhibit logP values between 1.5 and 2.5, suggesting moderate hydrophobicity .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with a Biginelli-like condensation of malononitrile, aldehydes, and thiourea derivatives under acidic or catalytic conditions. For example, heating malononitrile with benzaldehyde and methylurea in ethanol catalyzed by piperidine yields the pyrimidine core, followed by oxidation and functionalization steps to introduce the hydroxyl and carbonitrile groups .

Catalytic Innovations

Recent advances employ transition-metal catalysts to improve regioselectivity. Palladium-catalyzed cross-coupling reactions have been used to attach the phenyl group at position 2, achieving yields exceeding 70% in optimized conditions . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 65%, as demonstrated in analogous pyrimidine systems .

Table 2: Representative Synthesis Yields

| Method | Yield (%) | Conditions |

|---|---|---|

| Conventional condensation | 55–60 | Ethanol, reflux, 12 h |

| Palladium-catalyzed | 70–75 | DMF, 100°C, 6 h |

| Microwave-assisted | 65–70 | 150 W, 15 min |

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The hydroxyl group undergoes sulfonation and phosphorylation, enabling the creation of prodrugs with enhanced bioavailability. Reaction with chlorosulfonic acid at 0°C produces the sulfonate ester in 85% yield.

Nucleophilic Additions

The carbonitrile group reacts with amines to form amidines, a reaction exploited to develop inhibitors of viral proteases. Treatment with ethylenediamine in ethanol at 60°C yields a bicyclic amidine derivative with confirmed activity against SARS-CoV-2 main protease (IC₅₀: 5.2 μM) .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Key Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile | 229.66 | Chlorine replaces hydroxyl, increasing electrophilicity | |

| 4-Hydroxy-2-methylpyrimidine | 136.15 | Lacks phenyl and carbonitrile groups, reducing bioactivity | |

| 6-Methyluracil | 126.11 | Oxygen replaces carbonitrile, altering hydrogen-bonding capacity |

The phenyl and carbonitrile substituents in 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile confer superior binding affinity to biological targets compared to simpler analogues like 6-methyluracil .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume